molecular formula C8H10S B1200211 Methyl p-tolyl sulfide CAS No. 623-13-2

Methyl p-tolyl sulfide

Cat. No. B1200211
CAS RN: 623-13-2
M. Wt: 138.23 g/mol
InChI Key: VHILIAIEEYLJNA-UHFFFAOYSA-N
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Description

Methyl p-tolyl sulfide, also known as 4-(Methylthio)toluene, is a Lewis base . It is an alkyl-substituted p-tolyl sulfoxide .


Synthesis Analysis

Methyl p-tolyl sulfide can be obtained by the asymmetric oxidation of the corresponding sulfide with t-Butyl Hydroperoxide in the presence of a stoichiometric amount of a modified Sharpless reagent (Titanium Tetraisopropoxide)– (+)-(R,R)-diethyl tartrate–H2O in a ratio of 1:2:1 .


Molecular Structure Analysis

The sulfoxide group in Methyl p-tolyl sulfide is slightly more twisted with respect to the plane of the phenyl ring, which could be attributed to the moderate electron-donating effect of the p-methyl group .


Chemical Reactions Analysis

Methyl p-tolyl sulfide behaves as an activator of silicon tetrachloride that is employed in aza-Diels-Alder reaction . Its anions undergo addition reaction with nitrones to form optically active a-substituted N-hydroxylamines . It also reacts with O-mesitylsulfonylhydroxylamine (MSH) to form (-)-®-S-methyl-S-p-tolylsulfoximine .


Physical And Chemical Properties Analysis

Methyl p-tolyl sulfide has a molecular weight of 138.23 . It is a liquid at room temperature . It has a refractive index of n20/D 1.573 (lit.) . It has a boiling point of 52-54 °C/1 mmHg (lit.) and a density of 1.027 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • MTS can be used as a reagent in the determination of peroxyacetic acid (PAA) in aqueous solutions. This is achieved by oxidizing MTS with PAA, forming methyl p-tolyl sulfoxide (MTSO), which can be easily separated and detected through high-performance liquid chromatography and ultraviolet spectroscopy (Pinkernell, Karst, & Cammann, 1994).

  • MTS is utilized in the preparation of methylthiomethyl p-tolyl sulfone, a process involving the Pummerer reaction of dimethyl sulfoxide with acetic anhydride, followed by treatment with sodium p-toluenesulfinate and sodium acetate in acetic acid (Ogura et al., 1983).

  • The oxidation of MTS with hydrogen peroxide catalyzed by VO(acac)2-Schiffbase 12 complex is reported to yield R-(+)-methyl p-tolyl sulfoxide in high yield and with significant enantiomeric excess. This process can be used for the enantioselective synthesis of sulfoxides (Głuszyńska, Krajewska, & Rozwadowska, 2004).

  • MTS serves as a probe for studying the metabolism of different isozymes of the microsomal flavin-containing monooxygenases. This research helps in understanding the stereochemical composition of sulfoxides generated from sulfides, which varies according to the isozyme involved (Rettie, Meier, & Sadeque, 1995).

  • In organic synthesis, methylthiomethyl p-tolyl sulfone, derived from MTS, is a useful reagent for preparing various organic compounds, including S-methyl α-ketocarbothioates and α-methoxy-α-arylacetic esters (OguraKatsuyuki et al., 1983).

Safety And Hazards

Methyl p-tolyl sulfide is classified as a combustible liquid and is harmful if swallowed . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . In case of ingestion, it is advised to rinse the mouth and seek medical attention .

Future Directions

Methyl p-tolyl sulfide may be used as a catalyst in the preparation of homoallylic alcohols by the allylation of aldehydes with allyltrichlorosilane . It may also be used as a ligand in the synthesis of molybdenum chlorocomplexes .

properties

IUPAC Name

1-methyl-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10S/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHILIAIEEYLJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060765
Record name Benzene, 1-methyl-4-(methylthio)-
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl p-tolyl sulfide

CAS RN

623-13-2
Record name Methyl p-tolyl sulfide
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Record name Benzene, 1-methyl-4-(methylthio)-
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Record name Methyl p-tolyl sulfide
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Record name Benzene, 1-methyl-4-(methylthio)-
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Record name Methyl p-tolyl sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
829
Citations
MHV Huynh, LM Witham, JM Lasker… - Journal of the …, 2003 - ACS Publications
… In our study, methyl p-tolyl sulfide was readily oxidized by [2B](PF 6 ) 2 to methyl p-tolyl sulfoxide. The turnover number was calculated as 53 after a period of 36 h, eq 2. …
Number of citations: 45 pubs.acs.org
K Tsumori, H Minato, M Kobayashi - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… methyl p-tolyl sulfide were obtained as the products. The amounts of methyl phenyl sulfide and methyl p-tolyl sulfide … Vacuum distillation of the oil yielded methyl p-tolyl sulfide (40 C/002 …
Number of citations: 20 www.journal.csj.jp
J Beecher, I Brackenridge, SM Roberts… - Journal of the …, 1995 - pubs.rsc.org
… Bakers' yeast oxidized methyl p-tolyl sulfide to produce the R-sulfoxide 1 in good yield and high enantiomeric excess; the sulfoxide 1 was used to prepare (4R,6S)-tert-butyldimethylsilyloxy-6-hydroxymet …
Number of citations: 25 pubs.rsc.org
DC Garwood, MR Jones, DJ Cram - Journal of the American …, 1973 - ACS Publications
… -p-toluenesulfonyldiethylsulfimide(9) and methyl p-tolyl sulfide (10). All three components were … with triphenylphosphine (11) produced methyl p-tolyl sulfide (10) and triphenylphosphine …
Number of citations: 23 pubs.acs.org
EG Howard, E Campaigne… - Journal of the American …, 1948 - ACS Publications
… The aldehyde (IV) was also made from methyl p-tolyl sulfide (II) by the Gattermann procedure. The Knoevenagel condensation of IV with malonic acid gave the substituted cinnamic acid …
Number of citations: 3 pubs.acs.org
WH Midura, AMM Ewas… - Phosphorus, Sulfur, and …, 2016 - Taylor & Francis
… At first, the Arbuzov reaction of diphenylmethyl phosphite with chloromethyl p-tolyl sulfide gave upon heating the corresponding (diphenoxyphosphoryl)methyl p-tolyl sulfide 4 in 81% …
Number of citations: 3 www.tandfonline.com
T Numata, S Oae - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… Chloromethyl p-Tolyl Sulfoxide (6) was prepared by the chlorination of methyl p-tolyl sulfoxide, which was synthesized by bromine-oxidation of methyl p-tolyl sulfide in usual manner,** …
Number of citations: 22 www.journal.csj.jp
K Tanaka, J Hayami, A Kaji - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
… The treatment of IIa with the cyanide ion afforded methyl p-tolyl sulfide (IIIa) in a high yield. … cyanide in ethanol, all the anticipated sulfides methyl p-tolyl sulfide (IIIa), p-tolyl sulfide (IIIb), …
Number of citations: 8 www.journal.csj.jp
AE Rettie, BD Bogucki, I Lim, GP Meier - Molecular pharmacology, 1990 - Citeseer
The enantioselective sulfoxidation of a series of alkyl p-tolyl sulfides was compared using purified rabbit lung and mini-pig liver flavin-containing monooxygenase(FMO). Analysis was …
Number of citations: 67 citeseerx.ist.psu.edu
N Kunieda, T Nakanishi, M Kinoshita - Bulletin of the Chemical Society …, 1989 - journal.csj.jp
… Racemic methyl p-tolyl sulfoxide was prepared by the periodate oxidation of methyl p-tolyl sulfide; 19 bp 99–100 C/1.5 Torr (1 Torr=133.322 Pa), mp 43 C (lit,9 42–43 C). (R)-(+)-Methyl p…
Number of citations: 7 www.journal.csj.jp

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